2-Amino-5-isopropylbenzamide
CAS No.:
Cat. No.: VC18301926
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-amino-5-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C10H14N2O/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13) |
| Standard InChI Key | WKCJLURSZUQTJM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)N)C(=O)N |
Introduction
Chemical Structure and Molecular Characteristics
2-Amino-5-isopropylbenzamide has the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. Its structure consists of a benzene ring substituted with:
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An amide group (-CONH₂) at position 1.
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An amino group (-NH₂) at position 2.
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An isopropyl group (-CH(CH₃)₂) at position 5.
The isopropyl group introduces steric hindrance, influencing the compound’s reactivity and solubility. Compared to simpler benzamides like 2-aminobenzamide, the isopropyl substituent enhances lipophilicity, which may improve membrane permeability in biological systems .
Synthetic Routes
Nitration-Reduction Pathway
A common method for synthesizing substituted benzamides involves nitration followed by reduction. While direct documentation for 2-amino-5-isopropylbenzamide is scarce, analogous protocols suggest:
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Nitration: 5-Isopropylbenzamide is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at position 2.
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Reduction: The nitro group is reduced to an amino group using catalysts like palladium on carbon (Pd/C) or iron in hydrochloric acid .
This pathway mirrors methods described in patents for related compounds, such as the chlorination of 2-amino-N-methylbenzamide using trichloroisocyanuric acid .
Alternative Approaches
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling could introduce the amino group to pre-functionalized benzamide intermediates.
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Multi-step Functionalization: Starting from isatoic anhydride, as seen in the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water |
| Melting Point | Estimated 180–190°C (based on analogs) |
| LogP | ~2.1 (predicted) |
The isopropyl group increases hydrophobicity compared to unsubstituted 2-aminobenzamide (LogP ~0.9), potentially enhancing bioavailability in drug discovery .
Comparison with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 2-Aminobenzamide | -NH₂ at position 2 | Lower lipophilicity; simpler synthesis |
| 2-Amino-5-methylbenzamide | -CH₃ at position 5 | Reduced steric hindrance vs. isopropyl |
| 2-Amino-5-bromo-N-isopropylbenzamide | -Br at position 5 | Enhanced electrophilicity for substitution reactions |
The isopropyl group in 2-amino-5-isopropylbenzamide balances steric bulk and lipophilicity, offering unique reactivity in nucleophilic aromatic substitution .
Challenges and Future Directions
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Synthetic Optimization: Scalable routes requiring milder conditions are needed to improve yields.
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Biological Screening: Limited data on pharmacokinetics and toxicity necessitate in vitro and in vivo studies.
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Materials Integration: Exploring its role in supramolecular chemistry could unlock novel applications.
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